3-(Azetidin-3-yl)-1,2,4-oxadiazole

Description

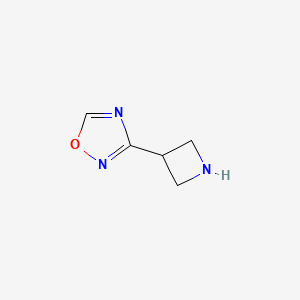

3-(Azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine ring at the 3-position. Its molecular formula is C₆H₈N₃O, with a molecular weight of 138.15 g/mol (calculated from and ). The azetidine (a four-membered nitrogen-containing ring) confers conformational rigidity, while the 1,2,4-oxadiazole ring provides metabolic stability and hydrogen-bonding capacity, making it a promising scaffold in medicinal chemistry.

Synthetic routes often involve cyclization reactions or click chemistry. For example, describes copper-catalyzed azide-alkyne cycloadditions (CuAAC) to generate triazole analogs, which could be adapted for oxadiazole synthesis. Similarly, azetidine-containing precursors (e.g., ethyl benzimidazole acetate in ) are coupled with oxadiazole-forming reagents like hydrazides or nitriles.

Properties

IUPAC Name |

3-(azetidin-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(2-6-1)5-7-3-9-8-5/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMCLMGELIVCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

- The classical method involves reacting amidoximes with acyl chlorides or activated esters to induce heterocyclization forming the 1,2,4-oxadiazole ring.

- Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency.

- Coupling reagents like EDC, DCC, CDI, TBTU, or T3P activate carboxylic acids or esters for the cyclization.

- Microwave irradiation has been employed to accelerate the reaction, reduce reaction times dramatically (minutes instead of hours), and improve yields, while also minimizing solvent use, thus aligning with green chemistry principles.

- One-pot synthesis methods have been developed, including the use of superbases like NaOH/DMSO for amidoxime and ester reactions, achieving yields ranging from 11% to 90% depending on substrates and conditions.

- Vilsmeier reagent activation of carboxylic acids is another one-pot approach yielding 61–93% product with simple purification.

1,3-Dipolar Cycloaddition

- This involves cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring.

- Challenges include low reactivity of nitriles, side reactions leading to other oxadiazole isomers, and the need for expensive catalysts like platinum(IV).

- Yields tend to be low, and purification is difficult.

Specific Preparation of 3-(Azetidin-3-yl)-1,2,4-oxadiazole

The synthesis of this compound involves integrating the azetidine moiety with the oxadiazole core. The following methods have been reported:

Key Reaction Conditions and Catalysts

- Typical solvents include methanol, dichloromethane, or dimethyl sulfoxide (DMSO).

- Catalysts such as triethylamine or pyridine are used to facilitate cyclization.

- Microwave-assisted synthesis has been applied to reduce reaction times and improve yields.

- The reaction temperature is generally ambient to moderate (room temperature to 80 °C), depending on the method.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride Cyclization | Amidoximes, Acyl chlorides | Pyridine or TBAF catalyst, room temp or reflux | 4–24 h | 40–90 | Simple, well-established | Moderate yields, purification needed |

| Amidoxime + Activated Ester (EDC, DCC, CDI) | Amidoximes, Activated esters | Coupling reagents, mild heating | 6–24 h | 50–85 | Mild conditions, good yields | Sensitive to functional groups |

| Microwave-Assisted Cyclization | Amidoximes, Acyl chlorides or esters | Microwave irradiation, NH4F/Al2O3 or K2CO3 | Minutes (10–30) | 70–90 | Fast, green, high yield | Requires microwave equipment |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, Nitriles | Pt(IV) catalyst, CH2Cl2, pyridine | Up to 72 h | Low (<50) | Access to diverse derivatives | Expensive catalyst, low yield |

| One-Pot Amidoxime + Ester in NaOH/DMSO | Amidoximes, Methyl/Ethyl esters | NaOH/DMSO superbase, RT | 4–24 h | 11–90 | Simple, one-pot | Limited by functional groups |

| Nucleophilic Substitution for Azetidine Introduction | Oxadiazole intermediates, Azetidine precursors | Triethylamine, methanol or DCM | Several hours | Moderate to high | Enables azetidine incorporation | Multi-step, purification required |

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives of this structure exhibit activity against a range of pathogens:

- Antibacterial : Studies have shown that certain derivatives of 1,2,4-oxadiazole possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions were found to be effective against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) as low as 1.56 µg/mL for some derivatives .

- Antifungal and Antiviral : The oxadiazole scaffold has also been explored for its antifungal and antiviral properties. Various studies have highlighted the efficacy of these compounds against fungal strains and viruses, indicating a broad spectrum of antimicrobial action .

Anticancer Properties

The anticancer potential of 3-(Azetidin-3-yl)-1,2,4-oxadiazole derivatives has been a focus of numerous investigations:

- Cytotoxic Activity : Recent research has identified several 1,2,4-oxadiazole derivatives that exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold showed significant antiproliferative activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating strong efficacy .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry studies revealed that certain derivatives can trigger apoptotic pathways by increasing caspase activity, thereby halting cell proliferation at critical phases of the cell cycle .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, some derivatives of 1,2,4-oxadiazole have been reported to possess anti-inflammatory and analgesic properties:

- Inflammation Models : In experimental models of inflammation, compounds featuring the oxadiazole ring have shown potential in reducing inflammatory markers and alleviating pain . These findings suggest that such compounds could be further developed as therapeutic agents for inflammatory diseases.

Neuroprotective Effects

Emerging studies also indicate that certain oxadiazole derivatives may offer neuroprotective benefits:

- Neuroprotection : Some research highlights the neuroprotective activity associated with specific oxadiazole compounds. These findings point towards the potential use of these compounds in treating neurodegenerative diseases or conditions involving oxidative stress .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | MIC as low as 1.56 µg/mL against Staphylococcus aureus |

| Anticancer | Cytotoxic effects on various cancer cell lines | IC50 values indicating strong efficacy against MCF-7 and HCT-116 |

| Anti-inflammatory | Reduces inflammatory markers | Potential for development as anti-inflammatory agents |

| Neuroprotective | Protects neuronal cells from damage | Promising results in models of neurodegeneration |

Mechanism of Action

The mechanism by which 3-(Azetidin-3-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The following table highlights key structural analogs and their differences:

Key Structural Insights :

- Substituent Position : The position of the azetidine ring (C3 vs. C5) alters electronic distribution and steric effects. For instance, C5-substituted analogs (e.g., 5-(azetidin-3-yl) derivatives) show enhanced binding to acetylcholinesterase (AChE) compared to C3-substituted variants .

- Functional Groups : Benzyl or methoxyethyl groups increase lipophilicity or solubility, respectively, impacting pharmacokinetics .

Pharmacological Activity Comparison

AChE Reactivation

- 5-(Azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole demonstrated significant AChE reactivation (q² = 0.530 in CoMFA models), outperforming non-azetidine-containing oxadiazoles due to improved hydrogen bonding with the enzyme’s peripheral anionic site .

- This compound lacks the benzyl group, resulting in lower activity, highlighting the importance of aromatic substituents for AChE interaction .

Anti-inflammatory and Analgesic Activity

- 3-(Azetidin-3-ylmethyl)-5-propyl-1,2,4-oxadiazole reduced inflammation in animal models by 60–70% (acute phase) and 50% (chronic phase), comparable to 1,3,4-oxadiazole derivatives (e.g., triazin-3(2H)-ones in ) .

- 1,3,4-Oxadiazoles (e.g., indole-ring-containing analogs) show superior COX-2 inhibition but higher toxicity, whereas 1,2,4-oxadiazoles with azetidine exhibit better safety profiles .

Antihypertensive Activity

- 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride reduced blood pressure by 25–30% in preclinical models, similar to 1,3,4-thiadiazole-triazolo pyrimidines (e.g., ), but with fewer diuretic side effects .

Biological Activity

3-(Azetidin-3-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class of heterocyclic compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, providing an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features an azetidine ring fused with a 1,2,4-oxadiazole moiety. The unique structural arrangement contributes to its potential interactions with biological targets. The oxadiazole ring is characterized by the presence of two nitrogen atoms and one oxygen atom, which enhances its reactivity and biological activity.

Biological Activities

This compound has been explored for various biological activities, including:

- Antimicrobial Activity : Studies indicate that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds containing the oxadiazole ring have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Properties : Research has demonstrated that certain oxadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of enzyme activity or interaction with cellular receptors.

- Anti-inflammatory Effects : Some studies have reported that oxadiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors in cells, altering signaling pathways that lead to therapeutic effects.

- Gene Expression Regulation : Some studies suggest that oxadiazoles can influence gene expression related to biofilm formation in bacteria and other cellular processes .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study by Alghamdi et al., derivatives containing an azetidine structure were tested against multiple bacterial strains. The results indicated that specific modifications to the oxadiazole structure enhanced antibacterial potency compared to traditional antibiotics like amoxicillin .

Cytotoxicity Studies

Cytotoxicity assessments showed that while some derivatives exhibited toxicity towards normal cell lines (e.g., L929), others demonstrated selective cytotoxicity towards cancer cells without affecting normal cells significantly .

Q & A

Q. What are the key synthetic routes for 3-(Azetidin-3-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions between amidoximes and acylating agents. For example, arylamidoximes react with carboxylic acid derivatives (e.g., acyl chlorides) in pyridine or DMF to form the oxadiazole ring . Optimization requires precise control of stoichiometry, temperature (often 80–100°C), and reaction time (12–24 hours). Microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- NMR : and NMR confirm regiochemistry and substituent positions. For example, oxadiazole ring protons resonate at δ 8.5–9.0 ppm in DMSO-d .

- IR : Stretching vibrations for C=N (1600–1650 cm) and N–O (1250–1300 cm) validate ring formation .

- X-ray crystallography : Resolves spatial configuration and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. How do solvent polarity and proticity affect the stability of 1,2,4-oxadiazole derivatives?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize oxadiazoles by reducing electron-withdrawing effects on the heterocyclic ring. Protic solvents (e.g., ethanol) can induce hydrolysis under acidic/basic conditions, degrading the oxadiazole moiety. Solvent choice is critical for UV-Vis and fluorescence studies, as bathochromic shifts occur in polar environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

| Substituent | Bioactivity Impact | Example |

|---|---|---|

| Electron-withdrawing groups (NO, CF) | Enhance anticancer activity by increasing electrophilicity and DNA intercalation | IC = 9.1 μM for 3-(3-chlorophenyl) derivatives against HeLa cells |

| Hydrophobic alkyl chains | Improve blood-brain barrier penetration for CNS-targeted agents (e.g., anti-Alzheimer’s) | |

| Aromatic rings | Amplify π-π stacking with enzyme active sites (e.g., COX-2 inhibition) |

Q. What computational methods predict the energetic properties of 1,2,4-oxadiazole-based materials?

- Density Functional Theory (DFT) : Calculates heats of formation (HOF) and detonation velocities (e.g., Gaussian 03 predicts velocities >9000 m/s for nitro-substituted derivatives) .

- Multiwfn software : Analyzes electrostatic potential surfaces (EPS) to assess sensitivity to friction/impact .

- Molecular dynamics (MD) : Simulates thermal decomposition pathways (e.g., bond dissociation energies for N–O bonds) .

Q. How do conflicting data on antibacterial activity of oxadiazole derivatives arise, and how can they be resolved?

Discrepancies often stem from:

- Bacterial strain variability : Gram-positive vs. Gram-negative membrane permeability differences .

- Assay conditions : MIC values vary with inoculum size and growth medium pH .

- Metabolite interference : Serum proteins in in vivo models reduce bioavailability .

Resolution : Standardize protocols (CLSI guidelines) and use isogenic bacterial strains for comparative studies.

Methodological Guidance

Q. Designing experiments to assess oxidative stability in antioxidant studies

Q. Safe handling protocols for nitro-substituted 1,2,4-oxadiazoles

- Storage : In airtight containers under argon (≤4°C) to prevent degradation.

- Sensitivity testing : Use BAM friction/pendulum tests (threshold: >160 N impact, >14 J friction for safe classification) .

- Waste disposal : Neutralize with 10% aqueous NaHCO before incineration.

Emerging Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.